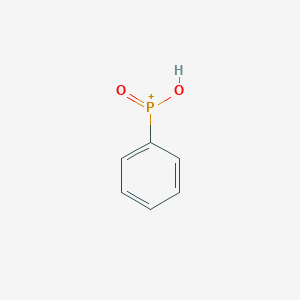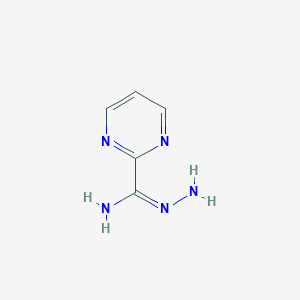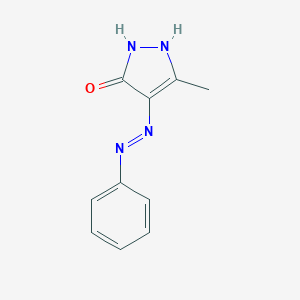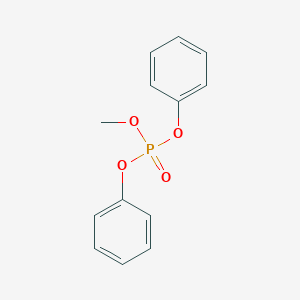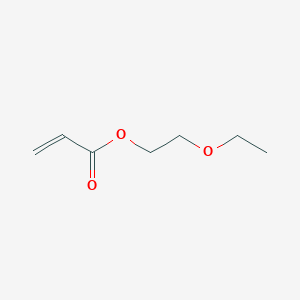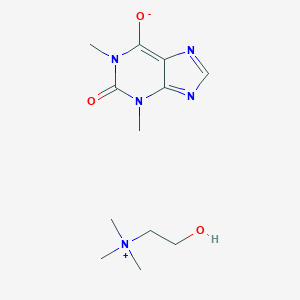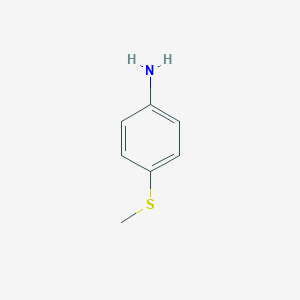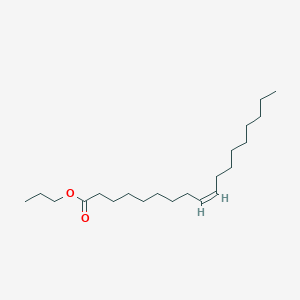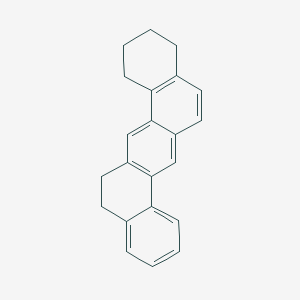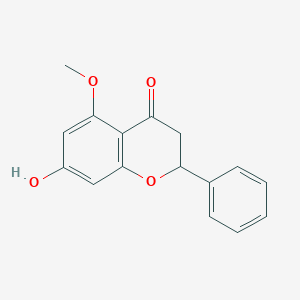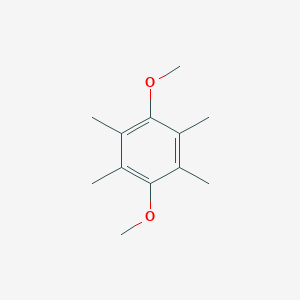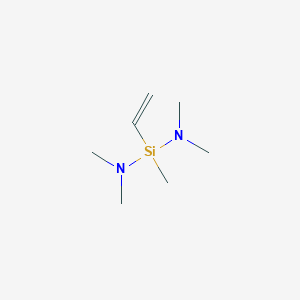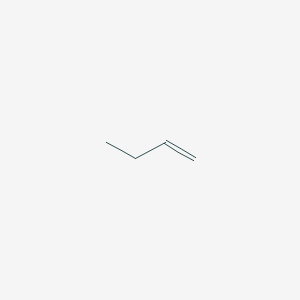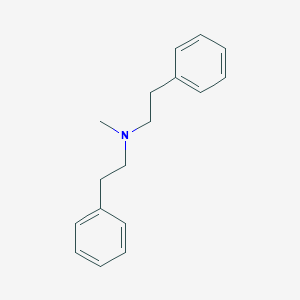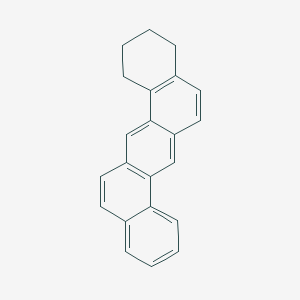
DIBENZ(a,h)ANTHRACENE, 1,2,3,4-TETRAHYDRO-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenz(a,h)anthracene, 1,2,3,4-tetrahydro- (abbreviated as DBT) is a polycyclic aromatic hydrocarbon (PAH) that is commonly found in the environment. It is a known carcinogen and mutagen that can have detrimental effects on human health.
Mecanismo De Acción
The mechanism of action of DIBENZ(a,h)ANTHRACENE, 1,2,3,4-TETRAHYDRO- is not fully understood, but it is believed to be similar to other PAHs. DIBENZ(a,h)ANTHRACENE, 1,2,3,4-TETRAHYDRO- can be metabolized by enzymes in the body to form reactive intermediates, such as epoxides and diol epoxides, which can bind to DNA and cause mutations. DIBENZ(a,h)ANTHRACENE, 1,2,3,4-TETRAHYDRO- can also induce oxidative stress and inflammation, which can contribute to the development of cancer.
Efectos Bioquímicos Y Fisiológicos
DIBENZ(a,h)ANTHRACENE, 1,2,3,4-TETRAHYDRO- has been shown to have a variety of biochemical and physiological effects. It can induce DNA damage, oxidative stress, and inflammation. DIBENZ(a,h)ANTHRACENE, 1,2,3,4-TETRAHYDRO- exposure has also been associated with changes in gene expression and alterations in cell signaling pathways. DIBENZ(a,h)ANTHRACENE, 1,2,3,4-TETRAHYDRO- has been shown to be carcinogenic and mutagenic in animal studies, and it is believed to have similar effects on humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DIBENZ(a,h)ANTHRACENE, 1,2,3,4-TETRAHYDRO- has several advantages as a model compound for studying the effects of PAHs. It is a well-characterized compound that is readily available and relatively inexpensive. DIBENZ(a,h)ANTHRACENE, 1,2,3,4-TETRAHYDRO- has also been shown to be a potent carcinogen and mutagen in animal studies, making it a useful tool for investigating the mechanisms of PAH-induced carcinogenesis and mutagenesis. However, there are also limitations to using DIBENZ(a,h)ANTHRACENE, 1,2,3,4-TETRAHYDRO- in lab experiments. DIBENZ(a,h)ANTHRACENE, 1,2,3,4-TETRAHYDRO- is a highly toxic compound that requires special handling and disposal procedures. It also has limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on DIBENZ(a,h)ANTHRACENE, 1,2,3,4-TETRAHYDRO- and other PAHs. One area of research is the development of new methods for synthesizing and analyzing PAHs. Another area of research is the investigation of the effects of low-dose, long-term exposure to PAHs on human health. Additionally, there is a need for research on the potential health effects of PAHs in combination with other environmental pollutants. Finally, there is a need for research on the development of new strategies for preventing and mitigating the health effects of PAH exposure.
Métodos De Síntesis
DIBENZ(a,h)ANTHRACENE, 1,2,3,4-TETRAHYDRO- can be synthesized through a variety of methods, including the catalytic hydrogenation of dibenz(a,h)anthracene (DBA) and the hydrogenation of anthracene in the presence of a palladium catalyst. It can also be synthesized through the reduction of DBA using sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
DIBENZ(a,h)ANTHRACENE, 1,2,3,4-TETRAHYDRO- has been widely used in scientific research to study the effects of PAHs on human health and the environment. It has been used as a model compound to investigate the mechanisms of PAH-induced carcinogenesis and mutagenesis. DIBENZ(a,h)ANTHRACENE, 1,2,3,4-TETRAHYDRO- has also been used to study the effects of PAH exposure on gene expression, DNA damage, and oxidative stress.
Propiedades
Número CAS |
153-39-9 |
|---|---|
Nombre del producto |
DIBENZ(a,h)ANTHRACENE, 1,2,3,4-TETRAHYDRO- |
Fórmula molecular |
C22H18 |
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
8,9,10,11-tetrahydronaphtho[1,2-b]phenanthrene |
InChI |
InChI=1S/C22H18/c1-3-7-19-15(5-1)9-11-17-14-22-18(13-21(17)19)12-10-16-6-2-4-8-20(16)22/h1,3,5,7,9-14H,2,4,6,8H2 |
Clave InChI |
UYKUFJXADUOEKW-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C=CC3=CC4=C(C=CC5=CC=CC=C54)C=C23 |
SMILES canónico |
C1CCC2=C(C1)C=CC3=CC4=C(C=CC5=CC=CC=C54)C=C23 |
Otros números CAS |
153-39-9 |
Sinónimos |
1,2,3,4-Tetrahydrodibenz[a,h]anthracene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



